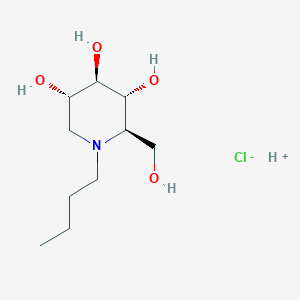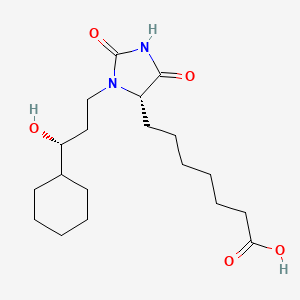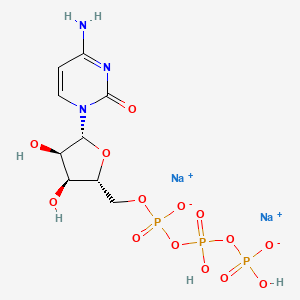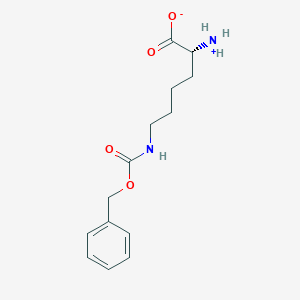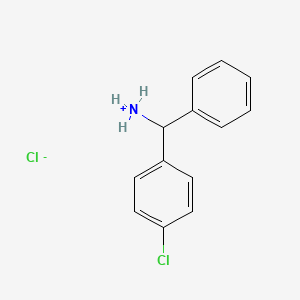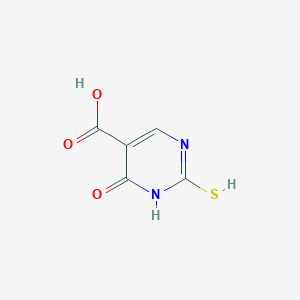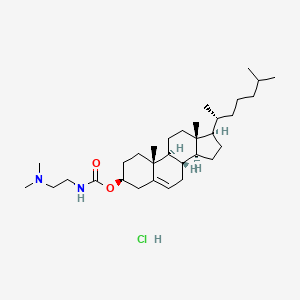
DC-Chol (hydrochloride)
Vue d'ensemble
Description
DC-Chol (hydrochloride) is a useful research compound. Its molecular formula is C32H57ClN2O2 and its molecular weight is 537.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality DC-Chol (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DC-Chol (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gene Therapy and Nucleic Acid Delivery
DC-Chol (hydrochloride) has been a focus in the field of gene therapy, particularly due to its role in nucleic acid delivery. A study by Rapaka et al. (2022) highlights the importance of DC-Chol in lipid-enabled nucleic acid delivery systems. They explored tocopherol-based cationic derivatives as alternatives to DC-Chol, investigating their gene delivery properties. It was found that certain tocopherol lipids had higher antioxidant properties and lower cytotoxicity than DC-Chol, indicating a potential for safer and more efficient liposomal formulations for gene delivery Rapaka et al., 2022.
Lipid Monolayer Studies and Lipid Interaction
DC-Chol's interactions with other lipids have been studied to understand its behavior in various biological systems. Wu et al. (2006) investigated the interaction of DC-Chol with DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) in forming monolayers at the air–liquid interface. The study revealed how DC-Chol affects the properties of the monolayer, such as domain formation and surface pressure, providing insights into the molecular interactions of DC-Chol in biological membranes Wu et al., 2006.
Enhancing Transfection Efficiency
DC-Chol has been used to enhance the efficiency of DNA-mediated transfection. Gao and Huang (1991) demonstrated that liposomes made with DC-Chol facilitated efficient transfection in various mammalian cells, showing greater activity and lower toxicity compared to a commercial reagent, Lipofectin. This highlights DC-Chol's potential as a valuable component in gene therapy and molecular biology applications Gao & Huang, 1991.
Vaccine Adjuvant Research
The role of DC-Chol in vaccine development has been explored, especially as an adjuvant. Guy et al. (2001) prepared cationic lipid vesicles containing DC-Chol and tested their ability to bind and adjuvant split inactivated influenza vaccines. The study found that DC-Chol-containing liposomes effectively bound influenza vaccine antigens and induced strong anti-influenza immune responses in animal models, suggesting its utility in enhancing vaccine efficacy Guy et al., 2001.
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H/t23-,25+,26+,27-,28+,29+,31+,32-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSJGHXHUZXNF-LXZPIJOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DC-Chol (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






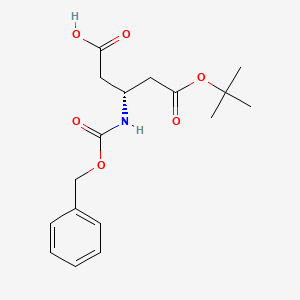

![azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B7803692.png)
